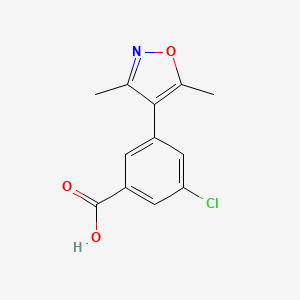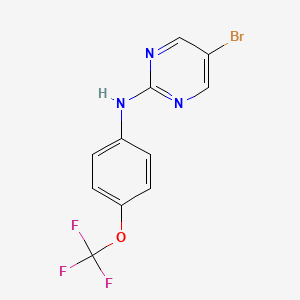
2,5-Bis(3,7-dichloroquinolin-8-yl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(3,7-dichloroquinolin-8-yl)-1,3,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(3,7-dichloroquinolin-8-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,7-dichloroquinoline derivatives with hydrazine derivatives to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts might be employed to enhance efficiency.
化学反应分析
Types of Reactions
2,5-Bis(3,7-dichloroquinolin-8-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atoms in the quinoline rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could produce various substituted quinoline derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 2,5-Bis(3,7-dichloroquinolin-8-yl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
2,5-Bis(quinolin-8-yl)-1,3,4-oxadiazole: Lacks the chlorine substituents, which may affect its biological activity and chemical reactivity.
2,5-Bis(3,7-dichloroquinolin-8-yl)-1,3,4-thiadiazole: Contains a sulfur atom in place of the oxygen in the oxadiazole ring, which can influence its properties.
Uniqueness
2,5-Bis(3,7-dichloroquinolin-8-yl)-1,3,4-oxadiazole is unique due to the presence of chlorine atoms in the quinoline rings, which can enhance its biological activity and alter its chemical reactivity compared to non-chlorinated analogs.
属性
CAS 编号 |
925702-80-3 |
|---|---|
分子式 |
C20H8Cl4N4O |
分子量 |
462.1 g/mol |
IUPAC 名称 |
2,5-bis(3,7-dichloroquinolin-8-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H8Cl4N4O/c21-11-5-9-1-3-13(23)15(17(9)25-7-11)19-27-28-20(29-19)16-14(24)4-2-10-6-12(22)8-26-18(10)16/h1-8H |
InChI 键 |
GEYHKMGMOOIVKZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C2=NC=C(C=C21)Cl)C3=NN=C(O3)C4=C(C=CC5=CC(=CN=C54)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


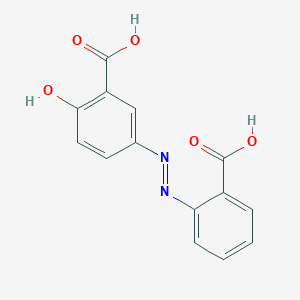
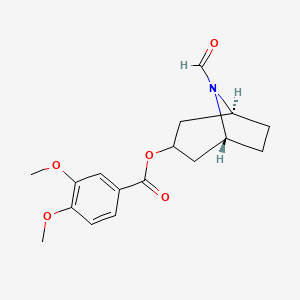
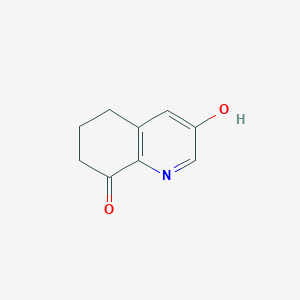
![O2-[2-[2-(6-butoxycarbonylcyclohex-3-en-1-yl)carbonyloxyethoxy]ethyl] O1-butyl cyclohex-4-ene-1,2-dicarboxylate](/img/structure/B14171217.png)
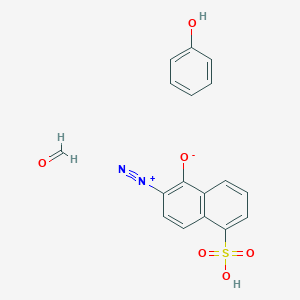
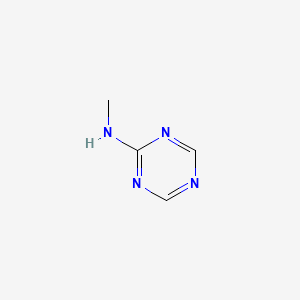
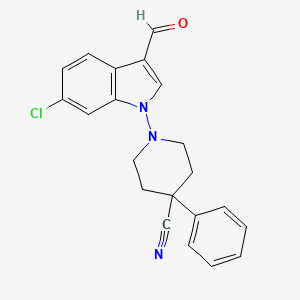
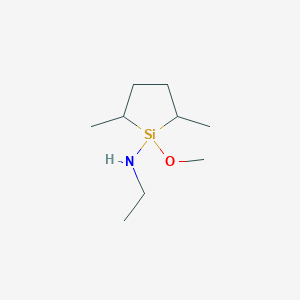
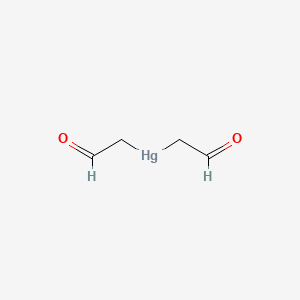
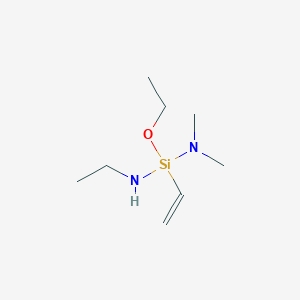
![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B14171252.png)
